molecular formula C20H19N5O B7691361 N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide

N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide

Cat. No. B7691361
M. Wt: 345.4 g/mol
InChI Key: OEDFYWBOXKOQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[3,4-b]quinolines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, a closely related class of compounds, has been extensively studied . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]quinolines includes a bicyclic system with a pyrazole and a pyridine ring . The exact structure would depend on the specific substituents present at various positions on the ring.

Future Directions

The future directions in the research of pyrazolo[3,4-b]quinolines would likely involve the synthesis of new derivatives with potential biological activities, and the exploration of their mechanisms of action .

Mechanism of Action

Target of Action

Similar compounds in the 1h-pyrazolo[3,4-b]quinoline class have shown potential as biologically active compounds

Mode of Action

It’s known that the parent structure of 1h-pyrazolo[3,4-b]quinolines can be modified with a number of substituents that have a great influence on the physical, photophysical and biological properties . The compound’s interaction with its targets and any resulting changes would depend on these modifications.

Biochemical Pathways

Similar compounds have been used as potential fluorescent sensors , suggesting they may interact with biochemical pathways related to fluorescence or cellular signaling.

Result of Action

A similar compound, 1,3-dimethyl-n-(4-propionylphenyl)-1h-pyrazolo[3,4-b]quinolin-4-amine, was found to be more potent against chosen cancer cells , suggesting potential anticancer effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide. For instance, storage conditions can affect the stability of similar compounds . .

properties

IUPAC Name

N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-3-10-25-19-16(12-15-11-13(2)4-5-17(15)22-19)18(24-25)23-20(26)14-6-8-21-9-7-14/h4-9,11-12H,3,10H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDFYWBOXKOQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.